(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol
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Overview
Description
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been widely used in scientific research for its ability to selectively activate β-adrenergic receptors.
Mechanism of Action
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol acts as a selective β2-adrenergic receptor agonist. It binds to the receptor and activates the G protein-coupled receptor signaling pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects associated with β2-adrenergic receptor activation.
Biochemical and Physiological Effects
Activation of β2-adrenergic receptors by (this compound)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol leads to various biochemical and physiological effects. These include bronchodilation, vasodilation, and lipolysis. The compound has also been shown to have anti-inflammatory effects and to modulate immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific effects of β2-adrenergic receptor activation without interference from other receptors. However, one limitation of using the compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research involving ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol. One area of interest is the development of novel β2-adrenergic receptor agonists with improved selectivity and efficacy. Another potential direction is the investigation of the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease, and obesity. Additionally, the compound could be used to study the effects of β2-adrenergic receptor activation on immune cell function and inflammation.
Synthesis Methods
The synthesis of ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol involves the reaction of (3,5-dibromothiophen-2-yl)methylamine with (this compound)-1-chloropropan-2-ol in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol has been widely used in scientific research to study the β-adrenergic receptor signaling pathway. It has been shown to selectively activate β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, vasodilation, and lipolysis. The compound has been used to investigate the role of β-adrenergic receptors in these processes and to identify potential therapeutic targets for various diseases.
properties
IUPAC Name |
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2NOS/c1-5(12)3-11-4-7-6(9)2-8(10)13-7/h2,5,11-12H,3-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFCNYGRUCSLOL-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=C(S1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNCC1=C(C=C(S1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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